4-(methyldisulfanyl)butanoic acid

Description

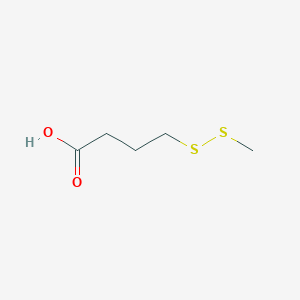

Structure

3D Structure

Properties

IUPAC Name |

4-(methyldisulfanyl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2S2/c1-8-9-4-2-3-5(6)7/h2-4H2,1H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXRDNLDONYMEBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSSCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80468386 | |

| Record name | Butanoic acid, 4-(methyldithio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80468386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138148-60-4 | |

| Record name | Butanoic acid, 4-(methyldithio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80468386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(methyldisulfanyl)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Chemical Synthesis of 4 Methyldisulfanyl Butanoic Acid

Established Synthetic Routes to the Disulfide Moiety in Butanoic Acid Systems

The formation of a disulfide bond is a cornerstone of sulfur chemistry, and several established methods can be adapted for the synthesis of 4-(methyldisulfanyl)butanoic acid. These routes typically involve the formation of an unsymmetrical disulfide by reacting a thiol with a suitable sulfur electrophile.

One of the most direct approaches involves the use of 4-mercaptobutanoic acid as a key precursor. This thiol can be reacted with a methanesulfenylating agent, such as methanesulfenyl chloride, to form the desired disulfide bond. The reaction proceeds through the nucleophilic attack of the thiol sulfur on the electrophilic sulfur of the sulfenyl chloride, releasing hydrochloric acid as a byproduct. researchgate.net

Alternatively, a route starting from an alkyl halide, such as 4-bromobutanoic acid, can be employed. One such method involves the reaction of the alkyl halide with thiourea (B124793) to form an S-alkylisothiouronium salt. researchgate.net Subsequent hydrolysis and oxidation in the presence of a methyl thiol source or a methylating agent followed by a disulfide exchange reaction can yield the target compound. Another approach involves the direct conversion of the alkyl halide to a symmetrical disulfide, which would then require a subsequent disulfide exchange reaction with dimethyl disulfide to arrive at the unsymmetrical product, though this can lead to a mixture of products. researchgate.net

A common strategy for creating unsymmetrical disulfides is the reaction of a thiol with a thiosulfonate. In this context, 4-mercaptobutanoic acid can be reacted with S-methyl methanethiosulfonate (B1239399) (MMTS) to directly and cleanly form this compound. nih.gov This method is often preferred due to the stability and specific reactivity of thiosulfonates.

| Starting Material | Reagent(s) | Key Transformation | Reference |

| 4-Mercaptobutanoic acid | Methanesulfenyl chloride | S-S bond formation | researchgate.net |

| 4-Bromobutanoic acid | 1. Thiourea2. Hydrolysis/Oxidation | Formation of thiol/disulfide | researchgate.net |

| 4-Mercaptobutanoic acid | S-Methyl methanethiosulfonate | S-S bond formation | nih.gov |

Novel Methodologies for Selective Formation of the Methyldisulfanyl Group

Modern synthetic chemistry offers more refined and selective methods for the creation of disulfide bonds. A particularly effective reagent for introducing a methyldisulfanyl group is S-methyl methanethiosulfonate (MMTS). orgsyn.orgtandfonline.comacs.org MMTS is a stable and commercially available reagent that reacts specifically with thiols under mild conditions to form unsymmetrical disulfides. nih.gov

The reaction of 4-mercaptobutanoic acid with MMTS provides a highly chemoselective route to this compound. The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or a buffered aqueous solution, and proceeds cleanly to the desired product. This method avoids the use of harsh oxidants or unstable intermediates like sulfenyl chlorides. nih.gov The primary advantage of using MMTS is its ability to selectively deliver the methyldisulfanyl moiety, minimizing the formation of symmetrical disulfides and other side products. nih.govwikipedia.org

Recent advancements in disulfide synthesis also include copper-catalyzed S-amidation of thiols with dioxazolones to form N-acyl sulfenamides, which can then react with another thiol to produce unsymmetrical disulfides. researchgate.net While not directly reported for this compound, this methodology represents a potential novel route for its synthesis.

Exploration of Precursors and Intermediates in this compound Synthesis

The successful synthesis of this compound is highly dependent on the availability and purity of its precursors. The two most logical starting points are γ-butyrolactone and 4-bromobutanoic acid.

4-Bromobutanoic acid can be synthesized from γ-butyrolactone by reaction with aqueous hydrogen bromide, often in the presence of a strong acid catalyst like sulfuric acid. chemicalbook.com This provides a stable, commercially available precursor that can be converted to the target molecule.

4-Mercaptobutanoic acid , the other key precursor, can also be prepared from γ-butyrolactone. This can be achieved by ring-opening with a sulfide (B99878) source, such as sodium hydrosulfide, followed by acidification.

An important intermediate in the synthesis starting from 4-bromobutanoic acid and thiourea is the S-alkylisothiouronium salt . researchgate.net This salt is formed by the nucleophilic attack of thiourea on the alkyl halide. The isothiouronium salt can then be hydrolyzed under basic conditions to generate the corresponding thiol, which can then be converted to the disulfide. researchgate.net

The synthesis of S-methyl methanethiosulfonate (MMTS) itself has been the subject of optimization. A practical preparation involves the reaction of dimethyl sulfoxide (B87167) with a catalytic amount of oxalyl chloride or anhydrous HCl. tandfonline.com This method provides a more accessible route to this key reagent compared to older methods. orgsyn.org

| Precursor/Intermediate | Synthesis Method | Role in Synthesis | Reference |

| 4-Bromobutanoic acid | Reaction of γ-butyrolactone with HBr/H₂SO₄ | Starting material for introducing sulfur functionality | chemicalbook.com |

| 4-Mercaptobutanoic acid | Ring-opening of γ-butyrolactone with a sulfide source | Key thiol precursor for disulfide formation | |

| S-Alkylisothiouronium salt | Reaction of 4-bromobutanoic acid with thiourea | Intermediate in the conversion of an alkyl halide to a thiol/disulfide | researchgate.net |

| S-Methyl methanethiosulfonate | Reaction of DMSO with catalytic (COCl)₂ or HCl | Selective methyldisulfanylating agent | tandfonline.com |

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. The choice of solvent, temperature, reaction time, and stoichiometry of reagents are all critical parameters.

For the reaction of 4-mercaptobutanoic acid with S-methyl methanethiosulfonate (MMTS) , the reaction is typically performed in a protic solvent like ethanol or a buffered aqueous solution to ensure the solubility of the thiol and maintain a suitable pH. The reaction generally proceeds at room temperature and is often complete within a few hours. A slight excess of MMTS may be used to ensure complete conversion of the thiol.

When synthesizing disulfides from alkyl halides and thiourea , the initial reaction to form the S-alkylisothiouronium salt is often carried out in a polar solvent like ethanol or water at elevated temperatures. The subsequent hydrolysis and oxidation steps require careful control of pH and oxidant concentration to avoid over-oxidation to sulfonic acids. researchgate.net

The table below summarizes typical conditions for the key synthetic transformations.

| Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |

| Thiol-Thiosulfonate Coupling | Thiol, MMTS | Ethanol/Water | Room Temperature | 1-4 | >90 | nih.gov |

| Alkyl Halide to Disulfide | Alkyl halide, Thiourea, Base, Oxidant | Glycerol/Water | 50 | 12 | 80-97 | researchgate.net |

| Sulfenyl Chloride-Thiol Coupling | Thiol, Sulfenyl Chloride | Aprotic solvent (e.g., CH₂Cl₂) | 0 to Room Temperature | 1-2 | Good to excellent | researchgate.net |

| Bromination of Lactone | γ-Butyrolactone, HBr, H₂SO₄ | Water | Reflux | 12 | ~65 | chemicalbook.com |

Spectroscopic Characterization and Structural Elucidation of 4 Methyldisulfanyl Butanoic Acid

Advanced Spectroscopic Techniques for Structural Analysis

Spectroscopic techniques are fundamental tools for elucidating the molecular structure of chemical compounds. By probing the interactions of molecules with electromagnetic radiation, methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide unique insights into the connectivity, mass, and functional groups present in 4-(methyldisulfanyl)butanoic acid.

NMR spectroscopy is one of the most powerful techniques for determining the structure of organic molecules in solution. It provides information about the chemical environment of individual hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals for each chemically non-equivalent proton. The protons of the methyl group (CH₃S-) would appear as a singlet, being isolated from other protons. The methylene (B1212753) groups (-CH₂-) along the butanoic acid chain would show more complex splitting patterns (triplets or multiplets) due to spin-spin coupling with adjacent protons. The acidic proton of the carboxyl group (-COOH) would typically appear as a broad singlet at a downfield chemical shift.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides evidence for each unique carbon environment in the molecule. docbrown.info For this compound, five distinct signals are expected: one for the methyl carbon, three for the methylene carbons in the chain, and one for the carbonyl carbon of the carboxylic acid, which appears significantly downfield. docbrown.infodocbrown.info The chemical shifts are influenced by the electronegativity of neighboring atoms, with carbons closer to the sulfur and oxygen atoms being more deshielded. docbrown.info

Expected NMR Data for this compound

| Atom | ¹H NMR (ppm) | Multiplicity | ¹³C NMR (ppm) |

|---|---|---|---|

| CH₃ -S-S- | ~2.4 | Singlet | ~23 |

| -S-S-CH₂ - | ~2.9 | Triplet | ~39 |

| -CH₂-CH₂ -CH₂- | ~2.0 | Multiplet | ~24 |

| -CH₂ -COOH | ~2.5 | Triplet | ~33 |

| -C OOH | - | - | ~179 |

| -COOH | ~11-12 | Broad Singlet | - |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. docbrown.info

For this compound (molecular formula C₅H₁₀O₂S₂), the exact molecular weight is approximately 166.01 g/mol . In a typical mass spectrum, a molecular ion peak ([M]⁺) would be observed at this m/z value. docbrown.info

Electrospray Ionization (ESI-MS): This is a soft ionization technique that is well-suited for analyzing polar molecules like carboxylic acids. In ESI-MS, this compound would likely be observed as protonated [M+H]⁺ (m/z ≈ 167.0) or deprotonated [M-H]⁻ (m/z ≈ 165.0) ions, depending on the mode of operation. This technique minimizes fragmentation, allowing for clear determination of the molecular weight.

Tandem MS (MS/MS): To gain further structural information, the parent ion selected from the initial MS scan can be subjected to fragmentation. This process, known as tandem mass spectrometry, generates a series of product ions that are characteristic of the molecule's structure. Key fragmentation pathways for this compound would include:

Cleavage of the S-S bond.

Loss of the methyl group (-CH₃).

Loss of the carboxyl group (-COOH) or carbon dioxide (CO₂).

Cleavage of the C-C bonds in the alkyl chain.

Expected Key Fragments in Mass Spectrometry

| Fragment Ion | Proposed Structure | m/z (approx.) |

|---|---|---|

| [M]⁺ | [C₅H₁₀O₂S₂]⁺ | 166 |

| [M-CH₃]⁺ | [C₄H₇O₂S₂]⁺ | 151 |

| [M-SCH₃]⁺ | [C₄H₇O₂S]⁺ | 119 |

| [M-COOH]⁺ | [C₄H₉S₂]⁺ | 121 |

Vibrational spectroscopy, including IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. docbrown.info

The IR spectrum of this compound would be dominated by characteristic absorption bands for the carboxylic acid and alkyl groups. docbrown.infodocbrown.info

O-H Stretch: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. docbrown.info

C-H Stretch: Absorptions from the alkyl C-H stretching vibrations would appear just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band around 1710 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid. docbrown.info

C-S and S-S Stretches: The C-S stretching vibration typically appears in the 700-600 cm⁻¹ region. The S-S disulfide bond stretch is often weak in an IR spectrum but can be observed in the Raman spectrum, typically in the 500-400 cm⁻¹ range. The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule. docbrown.info

Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 3300 - 2500 | Strong, Broad |

| Carboxylic Acid | C=O stretch | 1725 - 1700 | Strong |

| Alkyl | C-H stretch | 2975 - 2845 | Medium |

| Disulfide | S-S stretch | 500 - 400 | Weak (IR), Medium (Raman) |

X-ray Diffraction Analysis of this compound and Related Crystalline Forms

X-ray diffraction on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's exact conformation and how it packs within a crystal lattice.

While a crystal structure for this compound itself is not publicly available, analysis of related compounds like (R,S)-2-hydroxy-4-(methylsulfanyl)butanoic acid provides significant insight. nih.goviucr.orgresearchgate.net For such molecules, X-ray analysis reveals extensive hydrogen-bonding networks, typically involving the carboxylic acid groups. nih.goviucr.org It is highly probable that this compound would crystallize to form centrosymmetric dimers, where two molecules are linked by strong hydrogen bonds between their carboxyl groups. nih.gov

Computational Chemistry and Theoretical Studies of 4 Methyldisulfanyl Butanoic Acid

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties and predict the three-dimensional geometry of molecules. DFT calculations for 4-(methyldisulfanyl)butanoic acid would involve optimizing its molecular structure to find the lowest energy conformation. This process determines key geometric parameters such as bond lengths, bond angles, and dihedral angles.

DFT methods, such as those employing the B3LYP functional with a basis set like 6-31+G(d), are routinely used for the geometry optimization of organic molecules, including butanoic acid derivatives. biointerfaceresearch.com These calculations would reveal the trigonal planar geometry around the sp² hybridized carbonyl carbon of the carboxylic acid group, with bond angles close to 120°. libretexts.org The carbon-oxygen double bond (C=O) in the carboxyl group is expected to be shorter than the carbon-oxygen single bond (C-OH). libretexts.org

Furthermore, DFT provides insights into the electronic structure, including the distribution of electron density and the molecular dipole moment. For this compound, these calculations would highlight the polar nature of the carboxylic acid head and the disulfide bridge, which are key to its chemical behavior.

Table 1: Representative Geometric Parameters for Carboxylic Acid and Disulfide Moieties from DFT Studies on Analogous Molecules. (Note: This table is illustrative and based on typical values for these functional groups, as direct data for this compound is not available.)

| Parameter | Functional Group | Typical Value |

| Bond Length C=O | Carboxyl | ~1.20 Å |

| Bond Length C-O | Carboxyl | ~1.34 Å |

| Bond Length O-H | Carboxyl | ~0.97 Å |

| Bond Length S-S | Disulfide | ~2.05 Å |

| Bond Length C-S | Aliphatic-Disulfide | ~1.82 Å |

| Bond Angle O=C-O | Carboxyl | ~120° |

| Bond Angle C-S-S | Disulfide | ~104° |

Natural Bond Orbital (NBO) Analysis and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. materialsciencejournal.org It provides a chemical picture of bonding and orbital interactions that complements the delocalized molecular orbitals from standard quantum calculations. periodicodimineralogia.it

For this compound, NBO analysis would elucidate several key features:

Intramolecular Charge Transfer (ICT): The analysis would quantify the electron density transfer between donor (Lewis-type) and acceptor (non-Lewis-type) orbitals. materialsciencejournal.org Significant interactions are expected between the lone pairs of the oxygen atoms in the carboxyl group and the antibonding orbitals (σ*) of adjacent bonds, as well as between the lone pairs on the sulfur atoms and neighboring antibonding orbitals. These interactions stabilize the molecule. nih.gov

Intermolecular Interactions: Carboxylic acids are well-known for forming strong intermolecular hydrogen bonds, often resulting in cyclic dimers where two molecules are linked by two hydrogen bonds between their carboxyl groups. libretexts.org NBO analysis can characterize these interactions by evaluating the stabilization energy (E⁽²⁾) associated with the charge transfer from a lone pair orbital of the proton acceptor (the carbonyl oxygen) to the antibonding orbital (σ*) of the O-H bond of the proton donor. orientjchem.org Studies on complexes between carboxylic acids and other molecules have used NBO to explore the strength and nature of these hydrogen bonds. orientjchem.org

Table 2: Illustrative NBO Interaction Energies for Hydrogen Bonding in Carboxylic Acid Dimers. (Note: These values are representative and not specific to this compound.)

| Donor NBO (Molecule 1) | Acceptor NBO (Molecule 2) | E⁽²⁾ (kcal/mol) | Interaction Type |

| LP(O) of C=O | σ(O-H) | High | Strong H-Bond |

| LP(O) of C-OH | σ(C-C) | Low | Hyperconjugation |

Frontier Molecular Orbital (HOMO-LUMO) Energy Analysis and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). fiveable.me The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). taylorandfrancis.comlibretexts.org

The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical parameter for predicting a molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. stackexchange.com

For this compound, a HOMO-LUMO analysis would predict:

Reactive Sites: The spatial distribution of the HOMO and LUMO indicates the likely sites for nucleophilic and electrophilic attack, respectively. It is expected that the HOMO would have significant density on the electron-rich sulfur and oxygen atoms, suggesting these are primary sites for electrophilic attack. The LUMO would likely be distributed over the carbonyl carbon and the S-S bond, indicating potential sites for nucleophilic attack.

Table 3: Representative Frontier Orbital Energies and Reactivity Descriptors. (Note: This table presents typical ranges for organic molecules and is for illustrative purposes.)

| Parameter | Definition | Significance |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Related to ionization potential and nucleophilicity |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to electron affinity and electrophilicity |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Indicates chemical reactivity and kinetic stability |

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.comnih.gov For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape and understanding the influence of the surrounding environment, such as a solvent.

Key insights from MD simulations would include:

Conformational Sampling: The molecule can adopt various conformations due to rotation around its single bonds, particularly within the butanoic acid chain and around the C-S and S-S bonds. MD simulations can sample these different conformations, identifying the most stable or populated states and the energy barriers between them. mdpi.com

Solvent Effects: The presence of a solvent, especially a polar one like water, can significantly influence the conformational preferences of a molecule. nih.govchemrxiv.org For carboxylic acids, studies have shown that solvent interactions can stabilize different conformers compared to the gas phase. chemrxiv.org MD simulations in an explicit solvent can model the hydrogen bonding network between the carboxylic acid group and water molecules, revealing how solvation affects the molecule's structure and dynamics. nih.govrsc.org This is crucial for understanding its behavior in biological or aqueous systems.

Chemical Reactivity and Mechanistic Studies of the Disulfide Bond in 4 Methyldisulfanyl Butanoic Acid

Investigation of Nucleophilic Characteristics of the Disulfide Linkage

The disulfide bond in 4-(methyldisulfanyl)butanoic acid is electrophilic in nature and is therefore susceptible to attack by nucleophiles. The reactivity of disulfides with nucleophiles is a well-established principle in organic chemistry. nih.gov The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism at one of the sulfur atoms. researchgate.net The strength of the nucleophile and the stability of the leaving group are key factors that determine the rate and outcome of the reaction.

In the case of this compound, a nucleophile (Nu-) would attack one of the sulfur atoms of the disulfide bond. This results in the cleavage of the S-S bond and the formation of a new sulfur-nucleophile bond and a thiolate anion. The two possible outcomes of this nucleophilic attack are depicted in the following scheme:

Scheme 1: Nucleophilic Attack on this compound

or

HO-C-(CH₂)₃-S-S-CH₃ <--> C-(CH₂)₃-S + CH₃SH | | O-------S

HO-C-(CH₂)₃-S-S-CH₃ + 2[H] --> HO-C-(CH₂)₃-SH + CH₃SH

HO-C-(CH₂)₃-S-S-CH₃ + GSH <--> HO-C-(CH₂)₃-S-SG + CH₃SH

HO-C-(CH₂)₃-S-S-CH₃ + GSH <--> HO-C-(CH₂)₃-SH + CH₃S-SG

Structural Diversification: Synthesis and Evaluation of 4 Methyldisulfanyl Butanoic Acid Derivatives and Analogues

Design and Synthesis of Homologous Disulfides and Polythioether Analogues

The disulfide bond is a key functional group that can be readily modified to generate homologous series of compounds. The design of such analogues involves systematically altering the length of the alkyl group attached to the sulfur atom, replacing the methyl group with larger alkyls (e.g., ethyl, propyl) or aryl groups. This strategy aims to investigate the impact of steric and electronic properties on biological interactions. The synthesis of these unsymmetrical disulfides can be achieved through several established methods, including the reaction of a thiol with an electrophilic sulfur species or through disulfide exchange reactions under controlled conditions.

Further diversification can be achieved by creating polythioether analogues. This involves extending the sulfur chain to create trisulfides (-S-S-S-), tetrasulfides, and other polysulfides. The synthesis of such compounds often requires carefully controlled reactions to prevent disproportionation and to ensure the formation of the desired polysulfide length. Stepwise, sequentially directed disulfide bond formation is a chemical method that can be applied for the preparation of complex, multiple cysteine-containing peptides, and the principles of this approach are applicable to smaller molecules as well. nih.gov

Modification of the Carboxylic Acid Functionality and Alkyl Chain

The carboxylic acid group is a primary site for modification, often to enhance membrane permeability, alter solubility, or change binding interactions. libretexts.org Common derivatizations include esterification and amidation.

Esterification: The carboxylic acid can be converted to its corresponding ester (e.g., methyl, ethyl, or trimethylsilyl (B98337) esters). For example, the reaction of a hydroxybutanoic acid with a silylating agent can yield a trimethylsilyl ester, which can serve as a protected form of the acid or as a derivative with altered properties. nih.gov

Amidation: Reaction of the carboxylic acid with primary or secondary amines results in the formation of amides. youtube.com For instance, the condensation reaction of butanoic acid with methylamine (B109427) yields N-methylbutanamide and water. youtube.com This transformation replaces the acidic proton of the carboxylic acid and introduces a hydrogen bond donor/acceptor group, significantly altering the molecule's electronic and physical properties.

Modifications to the alkyl chain, such as introducing substituents or changing the chain length, provide another layer of structural diversity. These changes can influence the molecule's conformation and lipophilicity.

Table 1: Examples of Modifications to the Butanoic Acid Scaffold

| Modification Type | Original Group | Modified Group | Example Reaction | Resulting Compound Class |

|---|---|---|---|---|

| Carboxylic Acid | -COOH | -COOR (e.g., R=Si(CH₃)₃) | Silylation | Trimethylsilyl Ester nih.gov |

| Carboxylic Acid | -COOH | -CONHCH₃ | Condensation with Amine youtube.com | N-methyl amide youtube.com |

| Alkyl Chain | -CH₂- | -CH(X)- (e.g., X=Br, Cl) | Halogenation | Substituted Butanoic Acid libretexts.org |

Stereochemical Variations and Enantioselective Synthesis (e.g., Alpha-Hydroxy Analogues)

The introduction of a chiral center into the 4-(methyldisulfanyl)butanoic acid scaffold, most commonly at the alpha-position (C-2), leads to stereoisomers that may exhibit different biological activities. A key example is the synthesis of alpha-hydroxy analogues, such as 2-hydroxy-4-(methylthio)butanoic acid, a known methionine precursor. nih.gov The hydrolysis of the dimer of this compound has been studied to understand its conversion to the monomeric form. nih.gov

The synthesis of specific enantiomers requires stereoselective or enantioselective methods. These strategies are crucial for producing optically pure compounds for evaluation.

Stereoselective Synthesis: These methods aim to produce a single diastereomer. For instance, the addition of reagents to a cyclic precursor can occur with high stereoselectivity, driven by the existing stereochemistry of the ring. nih.gov

Enantioselective Synthesis: These techniques create an excess of one enantiomer from an achiral starting material. This can be achieved using chiral catalysts, auxiliaries, or reagents. The synthesis of various chiral acids and amino acids has been accomplished using methods like the stereoselective addition of cyanide to chiral acetals, which can be adapted to generate alpha-hydroxy acids. scilit.com

Bioisosteric Replacements within the this compound Scaffold

Bioisosteric replacement is a widely used strategy in medicinal chemistry to improve a molecule's properties while retaining its desired biological activity. drughunter.com This involves substituting a functional group with another group that has similar physical or chemical properties. The carboxylic acid moiety is a frequent target for bioisosteric replacement to overcome issues like poor membrane permeability and rapid metabolism. nih.govdrughunter.com

Several functional groups have been successfully employed as bioisosteres for carboxylic acids:

Tetrazoles: The 5-substituted-1H-tetrazole ring is one of the most common carboxylic acid bioisosteres. drughunter.com Its pKa is similar to that of a carboxylic acid, and it can participate in similar hydrogen bonding interactions. drughunter.com The replacement of a carboxylic acid with a tetrazole led to a significant increase in potency in the angiotensin II antagonist losartan. drughunter.com

Sulfonamides: The sulfonamide group is a weaker acid than a carboxylic acid (pKa ~9-10) but can offer advantages such as increased lipophilicity and metabolic stability. drughunter.com

Hydroxamic Acids: This functional group is also acidic and has been used as a carboxylic acid surrogate, although it is often employed for its metal-chelating properties. nih.gov

Other Heterocycles: Various other acidic heterocycles, such as 3-hydroxyisoxazole, can mimic the properties of a carboxylic acid. nih.gov

Table 2: Common Bioisosteric Replacements for the Carboxylic Acid Group

| Bioisostere | Structure | Approximate pKa | Key Features |

|---|---|---|---|

| Tetrazole | R-CN₄H | 4.5 - 5.0 | Similar acidity to carboxylic acid; can improve potency. nih.govdrughunter.com |

| Sulfonamide | R-SO₂NH₂ | 9.0 - 10.0 | Weaker acid; increased lipophilicity and metabolic stability. nih.govdrughunter.com |

| Acylsulfonamide | R-CONHSO₂R' | 4.0 - 5.0 | Acidity is in the range of carboxylic acids. nih.gov |

| Hydroxamic Acid | R-CONHOH | ~9.0 | Can act as a bioisostere; also a metal chelator. nih.gov |

| 3-Hydroxyisoxazole | 4.0 - 5.0 | Planar, acidic heterocycle. nih.gov |

Structure Activity Relationship Sar Investigations of 4 Methyldisulfanyl Butanoic Acid Analogues in Mechanistic Biological Contexts

Correlation of Structural Features with Specific Molecular Interactions and Biological Recognition

The biological activity of 4-(methyldisulfanyl)butanoic acid analogues is intrinsically linked to their structural components. As a derivative of butanoic acid (butyrate), its activity is often compared and contrasted with other short-chain fatty acids (SCFAs), which are known to be histone deacetylase (HDAC) inhibitors. gsartor.orgnih.gov HDACs are a class of enzymes that play a crucial role in gene expression regulation by removing acetyl groups from histones. gsartor.org Their inhibition is a key mechanism in cancer therapy. gsartor.orgmdpi.com

Research into SCFAs has shown that chain length is a critical determinant of HDAC inhibitory activity. Non-branching SCFAs with three to five carbons, such as propionate, butyrate, and pentanoate, are generally the most effective HDAC inhibitors within this class. nih.gov Butyrate itself is a potent inhibitor of class I and II HDACs. gsartor.orgnih.gov The carboxylic acid functional group is essential for this activity, often acting as a hydrogen bond donor or participating in a salt bridge interaction within the enzyme's active site. drugdesign.org

Modifications to the butanoic acid scaffold, such as the introduction of the methyldisulfanyl group at the 4-position, create analogues with distinct physicochemical properties that influence their interaction with biological targets. The SAR for analogues of anilinoquinazolines, for example, indicates that the specific placement of nitrogen atoms is crucial for biological activity, highlighting the importance of heterocycle positioning. drugdesign.org Similarly, for other molecular scaffolds, even minor stereochemical changes, like the difference between cis- and trans-isomers, can lead to a complete loss of activity, demonstrating the high degree of structural specificity required for biological recognition. drugdesign.org

In the context of HDAC inhibition, studies on various carboxylic acid derivatives have revealed key interactions. For instance, the analysis of polyphenol metabolites showed that compounds like p-coumaric acid and 3-(4-OH-phenyl)-propionate were effective HDAC inhibitors, suggesting that aromatic moieties can be well-tolerated and even contribute to binding affinity. gsartor.org The activity of these analogues depends on their ability to access the active site of the enzyme and establish specific molecular interactions, such as hydrogen bonds and hydrophobic contacts. nih.gov

| Compound/Analogue Class | Key Structural Feature | Impact on Biological Activity (HDAC Inhibition) | Reference(s) |

| Butyrate | C4 Short-Chain Fatty Acid | Potent inhibitor (IC50 = 0.09 mM in HT-29 nuclear extract) | gsartor.org |

| Propionate | C3 Short-Chain Fatty Acid | Less potent than butyrate | gsartor.org |

| Non-branching SCFAs | 3 to 5 carbon chain length | Optimal length for HDAC inhibition | nih.gov |

| Branched SCFAs | Branching in carbon chain | Decreased HDAC inhibition compared to linear counterparts | nih.gov |

| p-Coumaric acid | Carboxylic acid with phenyl ring | Potent inhibitor (IC50 = 0.19 mM in HT-29 nuclear extract) | gsartor.org |

| 3-(4-OH-phenyl)-propionate | Carboxylic acid with phenyl ring | Potent inhibitor (IC50 = 0.62 mM in HT-29 nuclear extract) | gsartor.org |

Elucidation of Binding Modes and Pharmacophore Development through Computational Approaches

Computational methods, including molecular docking and pharmacophore modeling, are indispensable tools for understanding how this compound analogues interact with their biological targets at an atomic level. nih.govnih.gov These approaches allow for the visualization of binding modes and the identification of key chemical features (the pharmacophore) necessary for biological activity. nih.gov

Molecular modeling studies of disulfide-containing HDAC inhibitors have provided detailed insights into their binding mechanisms. nih.gov For a series of L-2-benzyloxycarbonylamino-8-(2-pyridyl)-disulfidyloctanoic acid derivatives, computational analysis revealed that their inhibitory activity relies on several key interactions within the HDAC active site. nih.gov These include:

Zinc Coordination: The active site of many HDACs contains a crucial zinc ion. The inhibitors are positioned to coordinate with this ion, a fundamental interaction for potent inhibition. nih.gov

Hydrogen Bonding: The formation of hydrogen bonds between the inhibitor and amino acid residues in the active site, such as Asp181 and Asp269, provides significant binding affinity. nih.gov

Hydrophobic Interactions: The aliphatic chain and other hydrophobic parts of the inhibitor engage in favorable interactions with nonpolar residues like Leu276 and Tyr308 in the binding pocket. nih.gov

These computational studies help explain why certain structural modifications enhance or diminish activity. For example, introducing a 2-amino-4-phenylthiazole (B127512) or a 9-methyleneoxy-fluorenyl group at the surface-recognition domain of these inhibitors was found to greatly increase their HDAC-inhibitory activity, a finding rationalized by the additional favorable interactions these groups could make with the enzyme. nih.gov

Pharmacophore models derived from such studies serve as a 3D template outlining the essential steric and electronic features required for binding. nih.gov A typical pharmacophore for an HDAC inhibitor includes a zinc-binding group, a hydrophobic linking unit, and a surface-recognition "cap" group. By aligning different analogues to a validated pharmacophore model, their potential activity can be predicted, guiding the synthesis of new, more effective compounds. nih.gov Furthermore, molecular dynamics simulations can be employed to study the conformational changes in both the inhibitor and the enzyme upon binding, providing a more dynamic picture of the interaction and helping to rationalize the binding affinities observed experimentally. nih.govrsc.org

| Interaction Type | Key Residues/Components | Role in Binding and Inhibition | Reference(s) |

| Zinc Chelation | Catalytic Zn²⁺ ion | Essential for orienting the inhibitor and for catalytic inhibition. | nih.gov |

| Hydrogen Bonds | Asp181, Asp269 | Anchor the inhibitor within the active site, contributing to binding affinity. | nih.gov |

| Hydrophobic Interactions | Leu276, Tyr308 | Stabilize the inhibitor in the binding pocket, particularly the linker region. | nih.gov |

| Pi-Stacking | Aromatic residues (e.g., Tyr) | Can provide strong interactions with aromatic "cap" groups on the inhibitor. | nih.gov |

Influence of the Disulfide Moiety on Specificity and Potency in Biological Systems

The disulfide moiety (S-S bond) is a unique functional group that plays a significant role in the biological activity of many compounds, including analogues of this compound. mdpi.com This bond is not merely a structural linker; its chemical properties can directly influence the specificity and potency of a molecule.

Disulfide bonds are critical in defining the tertiary structure of proteins, where they form strong covalent cross-links. mdpi.com In small molecules, the disulfide bond introduces a specific geometric constraint and polarity. Its reactivity is a key feature; the S-S bond is susceptible to cleavage by nucleophiles, a process known as thiol-disulfide exchange. mdpi.com In biological systems, this reaction often involves intracellular thiols like glutathione (B108866), which is present in high concentrations within cells. mdpi.com This reactivity allows disulfide-containing compounds to act as prodrugs, which are activated upon entering a cell and having their disulfide bond reduced. mdpi.com

The presence of a disulfide bond can enhance biological specificity and potency in several ways:

Targeted Activation: The higher concentration of reducing agents like glutathione in cancer cells compared to normal cells can lead to selective activation of a disulfide-containing prodrug in the target tissue.

Covalent Modification: The cleavage of the disulfide bond can release a reactive thiol that may then form a covalent bond with a target protein, leading to irreversible inhibition.

Modulation of Physicochemical Properties: The disulfide group influences the molecule's solubility, lipophilicity, and ability to cross cell membranes, all of which affect its bioavailability and potency.

Analytical Techniques for Research Applications of 4 Methyldisulfanyl Butanoic Acid

Chromatographic Methods for Separation and Quantification (e.g., HPLC, GC)

Chromatography is a cornerstone for the analysis of 4-(methyldisulfanyl)butanoic acid, providing the high-resolution separation needed for its quantification in diverse samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed.

High-Performance Liquid Chromatography (HPLC) is particularly well-suited for analyzing this compound, especially in biological matrices. Reversed-phase HPLC (RP-HPLC) is a common approach, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. For instance, methods developed for the related compound, 2-hydroxy-4-(methylthio)butanoic acid (HMTBA), use a C18 column with gradient elution. A typical mobile phase might start with a high concentration of an aqueous solvent (e.g., water with 0.1% trifluoroacetic acid to improve peak shape) and gradually increase the proportion of an organic solvent like acetonitrile. chromatographyonline.com Detection is often achieved using a diode-array detector (DAD) or a UV detector, with monitoring at a low wavelength such as 210 nm where the carboxyl group absorbs light. chromatographyonline.com For enhanced sensitivity and specificity, HPLC systems can be coupled with mass spectrometry detectors.

Gas Chromatography (GC) is another powerful technique, especially for volatile sulfur compounds. docbrown.infowalshmedicalmedia.com Due to the relatively low volatility of this compound, derivatization is often required to convert it into a more volatile form, such as a methyl ester. boku.ac.at This process not only increases volatility but can also improve chromatographic performance. The analysis is typically performed on a capillary column with a specific stationary phase chosen based on the polarity of the analyte. srainstruments.com A flame ionization detector (FID) can be used for quantification, while a mass spectrometer (MS) provides identification. srainstruments.comnih.gov For selective detection of sulfur-containing compounds, a Pulsed Flame Photometric Detector (PFPD) offers high sensitivity and specificity, making it easier to detect trace amounts of this compound in complex odor samples or environmental matrices. nih.gov

| Technique | Column | Mobile/Carrier Gas | Detector | Example Application | Reference |

|---|---|---|---|---|---|

| HPLC | Reversed-Phase C18 | Gradient of water (0.1% trifluoroacetic acid) and acetonitrile | Diode-Array Detector (DAD) at 210 nm | Quantification of 2-hydroxy-4-(methylthio)butanoic acid in serum | chromatographyonline.com |

| GC-MS/FID | High-temperature capillary column (e.g., DB-5MS) | Helium | Mass Spectrometer (MS) and Flame Ionization Detector (FID) | Analysis of fatty acid derivatives and other lipophilic extractives | srainstruments.com |

| GC-PFPD | Capillary column | Helium or Nitrogen | Pulsed Flame Photometric Detector (PFPD) | Specific detection of volatile sulfur compounds in odorous mixtures | nih.gov |

Mass Spectrometric Approaches for Detection and Identification in Complex Matrices

Mass spectrometry (MS) is an indispensable tool for the unambiguous identification and structural elucidation of this compound, offering high sensitivity and specificity. ulb.ac.benih.gov When coupled with a chromatographic separation technique (GC-MS or LC-MS), it allows for the detection of the compound even at low concentrations within intricate biological or environmental samples. chromatographyonline.comboku.ac.at

The fragmentation pattern of a molecule in a mass spectrometer provides a chemical fingerprint. For this compound, electron ionization (EI), commonly used in GC-MS, would likely lead to characteristic fragmentation patterns. The molecular ion peak [M]⁺ would be observed, and key fragments would arise from the cleavage of the disulfide bond (S-S), which is a relatively weak bond. libretexts.org This would result in ions corresponding to the methylsulfanyl radical (•SCH₃) and the remaining butanoic acid radical fragment. Other common fragmentations for carboxylic acids include the loss of a hydroxyl group (-OH, M-17) or the entire carboxyl group (-COOH, M-45). docbrown.inforsc.org

In LC-MS, softer ionization techniques like electrospray ionization (ESI) are used, which typically result in less fragmentation and a more prominent molecular ion, often as the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode. chromatographyonline.com Tandem mass spectrometry (MS/MS) is particularly powerful for identifying disulfide-containing molecules. ulb.ac.belibretexts.orgnih.gov In this technique, the molecular ion of interest is isolated and then fragmented. Electron Transfer Dissociation (ETD) is a fragmentation method that preferentially cleaves disulfide bonds while preserving the rest of the molecular structure, providing direct evidence of the disulfide linkage. nih.govlibretexts.org This makes it an ideal technique for confirming the identity of this compound in a complex mixture.

| Fragment Ion | Proposed Structure | Significance |

|---|---|---|

| [M]⁺ | [C₅H₁₀O₂S₂]⁺ | Molecular ion, confirms molecular weight. |

| [M - CH₃S]⁺ | [C₄H₇O₂S]⁺ | Loss of methylsulfanyl radical from S-S cleavage. |

| [M - COOH]⁺ | [C₄H₉S₂]⁺ | Loss of the carboxyl group. |

| [CH₃S₂]⁺ | [CH₃S₂]⁺ | Fragment containing the methyldisulfanyl group. |

| [CH₃S]⁺ | [CH₃S]⁺ | Methylsulfanyl cation from further fragmentation. |

Development of Sensors and Biosensors for Specific Detection

While specific sensors for this compound are not widely reported, the development of such devices is feasible based on existing technologies for sulfur-containing compounds. acs.orgmdpi.com Sensors and biosensors offer the potential for rapid, real-time, and on-site detection without the need for extensive sample preparation and laboratory-based instrumentation.

Electrochemical sensors represent a promising avenue. The disulfide bond in this compound is electrochemically active, meaning it can be oxidized or reduced at an electrode surface. A sensor could be designed where the compound interacts with a chemically modified electrode, generating a measurable electrical signal (e.g., current or potential) that is proportional to its concentration. mdpi.com For example, electrodes modified with metal oxide nanostructures have been shown to interact with the thiol groups of sulfur-containing antioxidants, suggesting a similar principle could be applied to disulfides. mdpi.com

Biosensors incorporate a biological recognition element to achieve high specificity. A potential strategy for detecting this compound would involve:

Biorecognition Element: An antibody (immunosensor) or an enzyme that specifically binds to or reacts with this compound.

Transducer: This component converts the binding or reaction event into a measurable signal. For instance, if an enzyme oxidizes the compound, the change in oxygen concentration could be measured by an amperometric transducer.

Immobilization: The biological element is attached to the transducer surface. Peptides containing sulfur atoms (like cysteine) can be adsorbed onto gold surfaces, providing a method for anchoring a specifically designed peptide that recognizes the target molecule. nih.govbiorxiv.org

The development of such biosensors could enable applications in medical diagnostics, environmental monitoring, or food quality control, providing a rapid and selective analytical tool. biorxiv.org

Isotopic Labeling Strategies for Tracer Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules in biological systems. ulb.ac.benih.gov By replacing one or more atoms in this compound with a heavy isotope (e.g., replacing ¹²C with ¹³C or ¹H with ²H/deuterium), a "labeled" version of the compound is created. acs.org This labeled tracer is chemically identical to the natural compound but can be distinguished by its higher mass using mass spectrometry.

Synthesis of Labeled Compound: The synthesis of isotopically labeled this compound can be achieved using labeled precursors. For example, deuterated methanol (B129727) (CD₃OD) is an inexpensive and accessible source for introducing a trideuteromethyl group. acs.org General methods for the selective synthesis of deuterated amines and other molecules have been developed and could be adapted for this purpose. nih.gov

Tracer Studies: Once synthesized, the labeled this compound can be introduced into a biological system, such as cell cultures or whole organisms. ulb.ac.benih.gov After a certain period, samples (e.g., cells, blood, urine) are collected, and the metabolites are extracted and analyzed by LC-MS or GC-MS. The presence of the isotopic label in other molecules indicates that they are metabolic products of this compound.

This approach allows researchers to:

Identify Metabolic Pathways: By identifying the labeled downstream metabolites, the specific biochemical pathways involving the compound can be elucidated.

Quantify Metabolic Flux: Stable Isotope Resolved Metabolomics (SIRM) can determine the rate at which the compound is converted through different pathways, providing a dynamic view of metabolism. ulb.ac.be

Distinguish from Endogenous Pools: The tracer makes it possible to differentiate between the compound that was administered and the same compound that might already be present in the system. biorxiv.org

Isotopic labeling studies are crucial for understanding the biological role and significance of this compound, providing insights that cannot be obtained from simply measuring its static concentration.

Advanced Research Applications and Future Directions for 4 Methyldisulfanyl Butanoic Acid

Development as Molecular Probes in Chemical Biology

The disulfide bond is a key functional group in the design of molecular probes for chemical biology due to its sensitivity to the cellular redox environment. Disulfide-containing molecules can be engineered to act as probes that are activated under specific cellular conditions, such as the highly reducing environment within cells compared to the extracellular space. This differential in reducing potential is primarily due to the significantly higher concentration of glutathione (B108866) (GSH) inside cells.

Future research could focus on developing 4-(methyldisulfanyl)butanoic acid into a molecular probe. For instance, the carboxylic acid group could be functionalized with a fluorophore or another reporter molecule. In its disulfide form, the probe would be in a "quenched" or "off" state. Upon entering a cell, the disulfide bond would be cleaved by intracellular glutathione, leading to the release of the reporter molecule and a detectable signal. This "turn-on" mechanism would allow for the specific detection and imaging of reducing environments within living cells.

The versatility of this compound allows for the potential creation of a variety of probes. By modifying the reporter group, probes could be designed for different imaging modalities, such as fluorescence microscopy or magnetic resonance imaging (MRI). Furthermore, the butanoic acid chain could be modified to include targeting moieties that direct the probe to specific organelles or cell types, enabling more precise investigations of localized redox states. The development of such probes would provide valuable tools for studying cellular processes involving oxidative stress and redox signaling, which are implicated in numerous diseases.

| Probe Component | Function | Potential Customization |

| This compound | Core structure with a redox-sensitive disulfide bond. | Modification of the alkyl chain length to alter solubility and cellular uptake. |

| Reporter Molecule | Generates a detectable signal upon cleavage of the disulfide bond. | A variety of fluorophores, chromophores, or MRI contrast agents. |

| Targeting Moiety (optional) | Directs the probe to specific cells or organelles. | Peptides, antibodies, or small molecules that bind to specific cellular receptors. |

Exploration in the Context of Linker Technologies (e.g., Antibody-Drug Conjugate (ADC) linkers)

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of an antibody with the potency of a cytotoxic drug. The linker that connects the antibody and the drug is a critical component of an ADC, as it must be stable in circulation but allow for the release of the drug at the target site. Disulfide-based linkers are a promising class of cleavable linkers for ADCs.

The rationale for using disulfide linkers in ADCs is the significant difference in the reducing environment between the bloodstream and the intracellular compartment of tumor cells. The concentration of glutathione is much higher inside cells, which facilitates the cleavage of the disulfide bond and the release of the cytotoxic payload. A structurally similar compound, 4-Methyl-4-(methyldisulfanyl)pentanoic acid, is already utilized as a cleavable ADC linker. capes.gov.br This highlights the potential of this compound in this application.

Future research in this area could involve the synthesis and evaluation of ADCs that incorporate this compound as a linker. Key research questions would include the stability of the resulting ADC in plasma and the efficiency of drug release in tumor cells. The kinetics of disulfide bond cleavage can be modulated by introducing steric hindrance around the disulfide bond, which could be explored to optimize the linker's properties. njbio.com The butanoic acid moiety provides a convenient handle for conjugation to both the antibody and the drug, making it a versatile platform for ADC development.

| Linker Feature | Importance in ADC Design | Relevance of this compound |

| Cleavability | Enables the release of the cytotoxic drug at the target site. | The disulfide bond is cleavable in the reducing intracellular environment. |

| Stability | Prevents premature drug release in circulation, minimizing off-target toxicity. | Disulfide linkers can be designed to be stable in the bloodstream. |

| Conjugation Chemistry | Allows for the attachment of the linker to both the antibody and the drug. | The carboxylic acid group provides a versatile point of attachment. |

Contribution to Flavor and Aroma Compound Research (e.g., as precursors)

Sulfur-containing compounds play a crucial role in the aroma and flavor of many foods. tandfonline.comresearchgate.net These compounds often have very low odor thresholds, meaning that even small amounts can have a significant impact on the sensory properties of a food product. The amino acids cysteine and methionine are well-known precursors to many of these flavor compounds, which are formed through various reactions, including the Maillard reaction and Strecker degradation. researchgate.net

Research has identified numerous sulfur-containing volatile compounds that contribute to the aroma of cooked foods, such as thiophenes, thiazoles, and various thiols and sulfides. researchgate.net For example, 3-(methylsulfanyl)propanal is a key odorant in some food products. The structural similarity of this compound to known flavor precursors suggests that it could also serve as a precursor to potent aroma compounds. The methyldisulfanyl group could potentially be cleaved or transformed during cooking or fermentation to yield volatile sulfur compounds.

Future research could investigate the thermal and enzymatic degradation of this compound to identify the resulting volatile compounds and assess their sensory properties. This could lead to the development of new flavor ingredients or a better understanding of the flavor chemistry of existing food products. Such studies would likely involve techniques such as gas chromatography-mass spectrometry (GC-MS) and gas chromatography-olfactometry (GC-O) to identify and characterize the aroma-active compounds.

Applications in Synthetic Biology and Biocatalysis

Synthetic biology and biocatalysis offer powerful tools for the sustainable production of chemicals. The microbial metabolism of organosulfur compounds is a complex and diverse field, with microorganisms capable of a wide range of transformations. capes.gov.broup.com While the specific enzymatic pathways for the synthesis or degradation of this compound are not yet well-defined, the broader understanding of microbial sulfur metabolism suggests that biocatalytic approaches are feasible.

Future research could focus on the discovery and engineering of enzymes that can catalyze the formation or modification of the disulfide bond in this compound. This could involve screening microbial genomes for novel oxidoreductases or engineering known enzymes to have altered substrate specificity. For example, enzymes from the thioredoxin or glutaredoxin families are known to catalyze the cleavage of disulfide bonds and could potentially be engineered to catalyze the reverse reaction under specific conditions. nih.gov

A synthetic biology approach could involve the design of novel metabolic pathways in a microbial host for the de novo synthesis of this compound from simple starting materials. This would require the identification and assembly of a set of enzymes that can collectively carry out the necessary transformations. The development of such biocatalytic systems could provide a more environmentally friendly and sustainable alternative to traditional chemical synthesis.

Integration into Computational Drug Design and Target Identification (Non-Clinical)

Computational methods are increasingly used in the early stages of drug discovery to identify and optimize new drug candidates. nih.gov Techniques such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and virtual screening can be used to predict the biological activity of a compound and to identify its potential molecular targets. nih.govnih.gov

The disulfide bond in this compound is an interesting feature from a drug design perspective. Disulfide-containing compounds have been investigated as inhibitors of various enzymes, where the disulfide bond may interact with cysteine residues in the active site. nih.gov QSAR studies on unsymmetrical aromatic disulfides have been used to build models that predict their inhibitory activity against viral proteases. nih.gov

Future research could apply these computational methods to this compound and its derivatives. A virtual screening campaign could be used to dock a library of compounds based on the this compound scaffold against a panel of known drug targets to identify potential hits. For any identified hits, molecular docking could be used to predict the binding mode and to guide the design of more potent analogs. Furthermore, QSAR models could be developed to establish a relationship between the structural features of these compounds and their biological activity, which would aid in the optimization of lead compounds. These in silico approaches can accelerate the drug discovery process and reduce the need for extensive experimental screening.

| Computational Method | Application in Drug Discovery | Potential for this compound |

| Virtual Screening | Identifies potential drug candidates from large compound libraries. nih.gov | Screening of derivatives to identify potential inhibitors of various targets. |

| Molecular Docking | Predicts the binding mode of a ligand to a protein target. | Elucidating the binding interactions of this compound with potential targets. |

| QSAR | Relates the chemical structure of a compound to its biological activity. nih.gov | Developing models to predict the activity of new derivatives and guide lead optimization. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.